molecular formula C17H16F4N2O4S B2434932 2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235320-75-8

2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2434932
CAS No.: 1235320-75-8
M. Wt: 420.38
InChI Key: QWDIUTIVBJERGU-UHFFFAOYSA-N
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Description

2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C17H16F4N2O4S and its molecular weight is 420.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification of Membranes

Studies have explored the effects of amino-reactive reagents on the permeability of human red blood cells. For instance, compounds similar to 2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been used to investigate their impact on ion permeability barriers, involving proteins that control anion and cation flow through the membrane. Such research contributes to our understanding of cellular transport mechanisms and the role of specific functional groups in modulating membrane properties (Knauf & Rothstein, 1971).

Anticancer Compounds Development

Modification of compounds with similar structures has led to the synthesis of derivatives with potent antiproliferative activities against human cancer cell lines. By altering specific functional groups, researchers have been able to reduce toxicity and enhance the anticancer effects of these compounds. This area of research holds promise for the development of new anticancer agents with improved safety profiles (Wang et al., 2015).

Synthesis of Fluoroorganic Compounds

The electrolytic transformation of functional groups in fluoroorganic compounds has been successfully performed, showcasing the versatility of compounds with fluorinated functional groups as building blocks for the synthesis of a wide range of fluoroorganic molecules. This research highlights the potential of such compounds in organic synthesis and drug development (Fuchigami et al., 1986).

Proton Exchange Membranes

New sulfonated side-chain grafting units containing fluorinated functional groups have been synthesized and applied in the development of proton exchange membranes for fuel cell applications. These membranes exhibit high proton conductivity, demonstrating the potential of incorporating fluorinated sulfonamido groups into polymer structures for energy-related applications (Kim et al., 2008).

Properties

IUPAC Name

2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N2O4S/c1-27-14-7-4-12(18)9-15(14)28(25,26)23-13-5-2-11(3-6-13)8-16(24)22-10-17(19,20)21/h2-7,9,23H,8,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDIUTIVBJERGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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